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Compound of Interest

Compound Name: 2,6-Difluoro-4-iodobenzoic acid
CAS No.: 1160575-07-4
Cat. No.: B1422571

Get Quote

Strategic Application of 2,6-Difluoro-4-iodobenzoic
Acid in Kinase Inhibitor Design

Document Control

Subject: 2,6-Difluoro-4-iodobenzoic acid

CAS Registry Number: 1160575-07-4[1]

Role: Advanced Pharmacophore Intermediate

Primary Application: Synthesis of Type I/ll Kinase Inhibitors (VEGF, MAPK, TRK)

Executive Summary & Therapeutic Significance

In the landscape of modern drug discovery, 2,6-Difluoro-4-iodobenzoic acid represents a
high-value "bifunctional” scaffold. Its structural uniqueness lies in the orthogonal reactivity of its
functional groups: the carboxylic acid (C-1) allows for amide bond formation to generate the
inhibitor hinge-binding region, while the aryl iodide (C-4) serves as a prime handle for
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palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend into the solvent-
exposed or hydrophobic back-pockets of kinase enzymes.

The specific substitution pattern—2,6-difluorination—is metabolically strategic. It blocks the
oxidation-prone ortho positions, increases lipophilicity (

), and induces a twisted conformation in biaryl systems (atropisomerism potential), which can
enhance selectivity for specific kinase isoforms (e.g., VEGFR, MEK). This intermediate is
documented in patent literature for the synthesis of next-generation VEGF receptor inhibitors
(e.g., Sanofi WO2012/159959).

Chemical & Physical Characterization

Precise characterization is required to distinguish this isomer from its regioisomers (e.g., 2,4-
difluoro-5-iodobenzoic acid), which possess vastly different reactivity profiles.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Synthesis & Manufacturing Pathways

The synthesis of CAS 1160575-07-4 must avoid iodine migration (scrambling). Two primary
routes are validated: Oxidation of Toluene Derivatives (Industrial) and Directed Lithiation (Lab
Scale).

Route A: Oxidation of 2,6-Difluoro-4-iodotoluene (Scalable)

This route is preferred for kilogram-scale production due to safety and cost-efficiency.

o Starting Material: 2,6-Difluoro-4-iodotoluene.
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« Reagent:

(excess) in Pyridine/Water or

with

e Mechanism: Radical oxidation of the benzylic carbon.

 Purification: Acid-base extraction removes non-acidic impurities.

Route B: Directed Ortho-Lithiation (High Precision)

Used when the toluene precursor is unavailable.
 Starting Material: 1,3-Difluoro-5-iodobenzene.

o Reagent: LDA (Lithium Diisopropylamide) at -78°C.
» Electrophile:

(Dry Ice).

o Constraint: Lithiation occurs between the two fluorines (C-2 position relative to H, or C-4
relative to 1), ensuring regioselectivity.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Figure 1: Comparative synthetic pathways. Route A is preferred for process safety, avoiding
cryogenic conditions.

Mechanism of Action: The Pharmacophore Role

In the context of kinase inhibition (e.g., VEGFR, TRK), this molecule acts as a Core Scaffold.

Hinge Binding (via Amide): The carboxylic acid is typically converted to an amide. The
resulting carbonyl oxygen and amide nitrogen often form hydrogen bonds with the kinase
hinge region (e.g., Cys919 in VEGFR2).

Gatekeeper Interaction (Fluorine Effect): The ortho-fluorines provide steric bulk and
electronic repulsion that can displace water molecules in the ATP-binding pocket, increasing
entropic gain upon binding.

Hydrophobic Extension (lodine Vector): The iodine atom is replaced (via cross-coupling) with
a heteroaryl tail that extends into the "back pocket" (DFG-out conformation) or solvent front,

dictating selectivity.

Experimental Protocol: Modular Drug Assembly

Objective: Synthesis of a prototype Kinase Inhibitor Core using CAS 1160575-07-4. Scope:
Amide coupling followed by Suzuki Coupling.

Step 1: Amide Coupling (The "Head" Attachment)

« Reagents: 1160575-07-4 (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Amine Partner (e.g., 3-
aminopyridine, 1.1 eq).

¢ Solvent: DMF (Anhydrous).

» Protocol:
o Dissolve acid and DIPEA in DMF. Stir 5 min.
o Add HATU. Stir 10 min (activation).

o Add Amine Partner. Stir at RT for 4-16 h.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o QC Check: Monitor by LC-MS for disappearance of m/z 282 (M-H)-.

o Workup: Precipitate with water or extract with EtOAc/LICl (to remove DMF).

Step 2: Suzuki-Miyaura Coupling (The "Tail" Extension)

» Reagents: Amide Intermediate (from Step 1), Boronic Acid/Ester (1.2 eq),

(5 mol%),
(2M aq).

o Solvent: Dioxane/Water (4:1).

e Protocol:

[¢]

Degas solvents with Argon (Critical:

poisons Pd).

[¢]

Mix reagents in a sealed vial.

Heat to 90°C for 2—6 h.

o

o

Purification: Silica gel chromatography.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Figure 2: Modular assembly workflow for converting the acid intermediate into a functional
kinase inhibitor.

Quality Control & Safety (E-E-A-T)
Analytical Integrity:

e HPLC Method: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% Formic Acid). The
iodine atom makes the molecule lipophilic; expect retention time > 6 min on a standard 10

min run.
e NMR Validation:

NMR is diagnostic. A singlet (or triplet if H-coupling resolves) around -110 ppm confirms the
symmetric 2,6-difluoro pattern. If two distinct F signals appear, the material is the 2,4-difluoro
isomer (impurity).

Safety Profile:
e Hazard: Irritant (Skin/Eye).
» Specific Risk: Carbon-lodine bonds can be labile under high UV; store in amber vials.

o Disposal: Halogenated organic waste stream.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Page 02718 (Chemical) [intlab.org]

2. 2-F-4-FKR S | 2-Fluoro-4-iodobenzoic acid | 124700-40-9 - &A1 [leyan.com]

3. 2-FLUORO-4-I0DOBENZOIC ACID | 124700-40-9 [chemicalbook.com]

e To cite this document: BenchChem. [Technical Monograph: CAS 1160575-07-4].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1422571#cas-number-1160575-07-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1422571?utm_src=pdf-custom-synthesis
https://intlab.org/list_chem/chem02718.html
https://www.leyan.com/124700-40-9.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB71263814.htm
https://www.benchchem.com/product/b1422571#cas-number-1160575-07-4
https://www.benchchem.com/product/b1422571#cas-number-1160575-07-4
https://www.benchchem.com/product/b1422571#cas-number-1160575-07-4
https://www.benchchem.com/product/b1422571?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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